molecular formula C21H26O2 B13812849 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate CAS No. 6316-31-0

4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate

Cat. No.: B13812849
CAS No.: 6316-31-0
M. Wt: 310.4 g/mol
InChI Key: PSLACLLQCBVOCC-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a tert-butyl group, a phenylethyl group, and a propanoate ester group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate typically involves esterification reactions. One common method is the reaction between 4-tert-butyl-2-(1-phenylethyl)phenol and propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then interact with biological pathways. The aromatic ring and tert-butyl group contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylphenyl propanoate
  • 2-(1-Phenylethyl)phenyl propanoate
  • 4-Tert-butyl-2-(1-phenylethyl)phenol

Uniqueness

4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate is unique due to the presence of both a tert-butyl group and a phenylethyl group, which impart distinct chemical and physical properties. This combination makes it more stable and reactive compared to similar compounds .

Properties

CAS No.

6316-31-0

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

[4-tert-butyl-2-(1-phenylethyl)phenyl] propanoate

InChI

InChI=1S/C21H26O2/c1-6-20(22)23-19-13-12-17(21(3,4)5)14-18(19)15(2)16-10-8-7-9-11-16/h7-15H,6H2,1-5H3

InChI Key

PSLACLLQCBVOCC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)C2=CC=CC=C2

Origin of Product

United States

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